The Discovery and Characterization of Nicotinamide Guanine Dinucleotide (NGD) in Mammals: A Technical Guide
The Discovery and Characterization of Nicotinamide Guanine Dinucleotide (NGD) in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, playing a pivotal role in redox reactions and as a substrate for various enzymes. Its analogs, while less abundant, are emerging as important players in cellular physiology and pathology. Among these is Nicotinamide Guanine (B1146940) Dinucleotide (NGD), an NAD+ analog where the adenine base is substituted with guanine. While the presence and metabolism of various NAD+ precursors and derivatives have been known for decades, the definitive identification and characterization of endogenous NGD in mammalian tissues is a more recent development. This technical guide provides an in-depth overview of the discovery of NGD in mammals, the experimental protocols for its detection and quantification, its known enzymatic interactions, and its potential physiological significance.
The seminal work demonstrating the presence of endogenous NGD in a variety of murine tissues was published by Nakagawa et al. in 2019.[1] Their research revealed that NGD, along with another NAD+ analog, nicotinamide hypoxanthine (B114508) dinucleotide (NHD), is present in vivo and that its synthesis and degradation are linked to the enzymes Nicotinamide mononucleotide adenylyltransferase 3 (Nmnat3) and CD38.[1] This discovery has opened new avenues for research into the roles of these non-canonical NAD+ analogs in health and disease.
Core Concepts and Discovery
The existence of NGD as a chemical entity and its potential to be metabolized by enzymes that recognize NAD+ has been explored in biochemical studies. However, its endogenous presence in mammals was not confirmed until recently. The study by Nakagawa and colleagues provided the first comprehensive evidence of NGD in various mouse tissues, suggesting it is a naturally occurring metabolite.[1]
Key Findings from the Initial Characterization:
-
Endogenous Presence: NGD was detected in multiple murine tissues, including the liver, kidney, and muscle.[1]
-
Biosynthesis: The synthesis of NGD was found to be partially dependent on Nmnat3, a mitochondrial NAD+ biosynthetic enzyme. Overexpression of Nmnat3 led to a significant increase in NGD levels.[1]
-
Degradation: The NAD+-glycohydrolase CD38 was identified as an enzyme capable of degrading NGD.[1]
-
Coenzymatic Activity: NGD was shown to serve as a coenzyme for alcohol dehydrogenase (ADH) in vitro, albeit with a much lower affinity than NAD+.[1]
-
Substrate Specificity: NGD was found not to be a substrate for the NAD+-dependent enzymes SIRT1, SIRT3, and PARP1.[1]
Experimental Protocols
The identification and quantification of NGD in biological samples require sensitive and specific analytical techniques. The following protocols are based on established methods for NAD+ and its analogs, adapted for the specific detection of NGD.
Tissue Extraction for NGD Analysis
This protocol is adapted from methods used for NAD+ extraction, ensuring the stability of the dinucleotide.[2][3][4]
Materials:
-
Frozen tissue samples
-
Liquid nitrogen
-
Pre-chilled 0.6 M Perchloric Acid (PCA)
-
3 M Potassium Carbonate (K2CO3)
-
Phosphate Buffered Saline (PBS)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled tube containing ceramic beads and 400 µL of ice-cold 0.6 M PCA.
-
Homogenize the tissue using a bead beater for 2 cycles of 30 seconds with a 1-minute interval on ice in between. Alternatively, use a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (the acid extract) and transfer it to a new pre-chilled tube.
-
Neutralize the extract by adding 3 M K2CO3 dropwise on ice until the pH reaches 6.5-7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.
-
Incubate on ice for 10 minutes to allow for complete precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Collect the supernatant containing the NGD and store it at -80°C until analysis.
Quantification of NGD by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of low-abundance metabolites like NGD.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions (Illustrative):
-
Column: A reverse-phase C18 column suitable for polar metabolites (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in methanol.
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): The m/z for protonated NGD ([M+H]+) is 679.1.
-
Product Ion (Q3): A characteristic fragment ion of NGD is monitored. For instance, the nicotinamide riboside fragment (m/z 255.1) or the guanosine (B1672433) monophosphate fragment (m/z 364.1). The transition would be 679.1 -> 255.1 or 679.1 -> 364.1.
-
-
Standard Curve: A standard curve of pure NGD of known concentrations should be prepared in a matrix similar to the samples to ensure accurate quantification.
Data Presentation
The following tables summarize the quantitative data on NGD levels in murine tissues as reported by Nakagawa et al. (2019).[1]
Table 1: Endogenous Levels of NGD in Various Murine Tissues
| Tissue | NGD (pmol/g tissue) |
| Liver | 1.2 ± 0.2 |
| Kidney | 0.8 ± 0.1 |
| Muscle | 0.5 ± 0.1 |
| Brain | Not Detected |
| Heart | Not Detected |
Data are presented as mean ± SEM.
Table 2: Effect of Nmnat3 Overexpression on NGD Levels in Mouse Liver
| Genotype | NGD (pmol/g tissue) |
| Wild-Type | 1.2 ± 0.2 |
| Nmnat3-Overexpressing | 5.8 ± 0.9 |
Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
NGD Metabolism and Interaction Pathway
The following diagram illustrates the known metabolic pathway of NGD in mammals, involving its synthesis by Nmnat3 and degradation by CD38.
References
- 1. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
